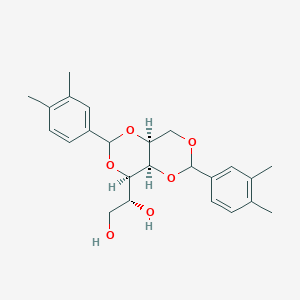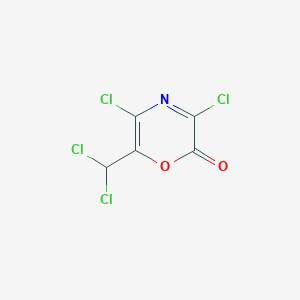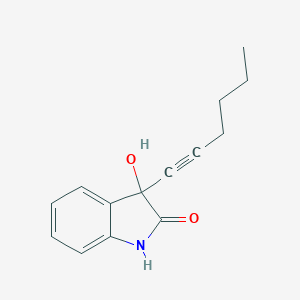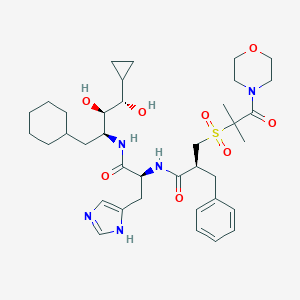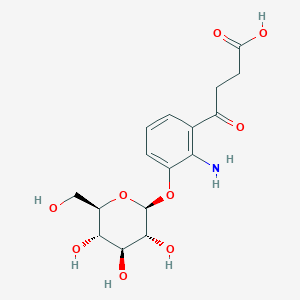
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside, also known as AHBG, is a natural compound found in various plants. It has gained attention in the scientific community due to its potential health benefits, particularly in the area of cancer research. In
Wirkmechanismus
The mechanism of action of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside is not fully understood. However, it is believed that 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside exerts its anticancer effects by inhibiting various signaling pathways involved in cancer cell growth and survival. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemische Und Physiologische Effekte
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to have anti-inflammatory and antioxidant effects. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has also been found to regulate glucose metabolism and lipid metabolism. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has several advantages for lab experiments. It is a natural compound that can be easily synthesized in larger quantities. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been found to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside in lab experiments. For example, the mechanism of action of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside. One area of interest is the development of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside-based therapies for cancer. Studies have shown that 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside can inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the study of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside's effects on glucose and lipid metabolism, which could have implications for the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside and its effects on various signaling pathways in the body.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been studied extensively for its potential health benefits. In particular, it has shown promising results in cancer research. Studies have shown that 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
156913-43-8 |
|---|---|
Produktname |
4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside |
Molekularformel |
C16H21NO9 |
Molekulargewicht |
371.34 g/mol |
IUPAC-Name |
4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21NO9/c17-12-7(8(19)4-5-11(20)21)2-1-3-9(12)25-16-15(24)14(23)13(22)10(6-18)26-16/h1-3,10,13-16,18,22-24H,4-6,17H2,(H,20,21)/t10-,13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
XEXCWFKGYJFAQK-LMXXTMHSSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CCC(=O)O |
SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CCC(=O)O |
Synonyme |
4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-glucoside 4-AHPh-OBA-Glu |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



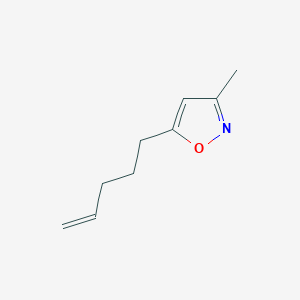

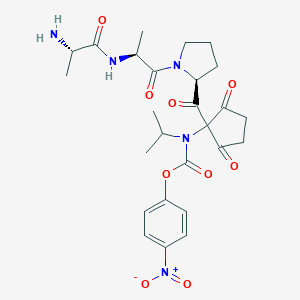
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
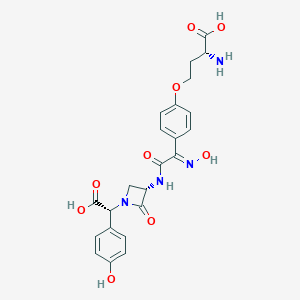
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
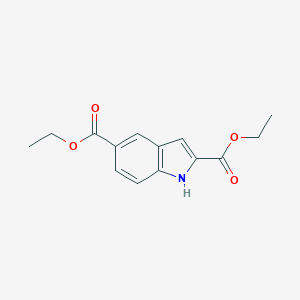
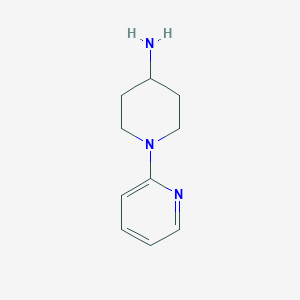
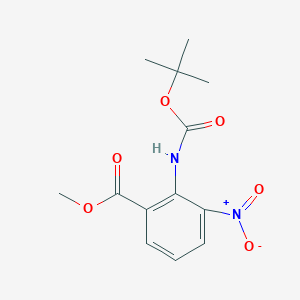
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
